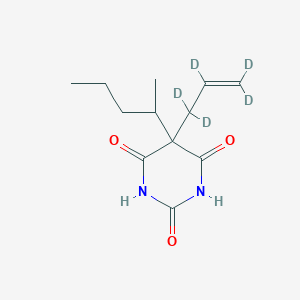

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide-d5

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including condensation reactions, acetylation, and ethylation, aimed at introducing specific functional groups into the molecule. For example, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was synthesized from m-nitro acetophenone with an overall yield of 77%, showcasing similar synthetic strategies that could apply to the compound (Gong Fenga, 2007).

Molecular Structure Analysis

The molecular structure and interaction analyses of similar compounds reveal detailed insights into geometrical, spectral, and thermodynamic properties, often calculated and evaluated using DFT level of theory and B3LYP functional. For instance, studies on ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate provided comprehensive spectral analysis and theoretical calculations that could be analogous for the compound of interest (R. N. Singh et al., 2013).

Chemical Reactions and Properties

Chemical reactivity and properties of similar compounds are often studied through their potential in forming heterocyclic compounds, indicated by nucleophilic attack sites within the molecule. Such studies reveal that the compounds possess suitable reactive sites for the formation of new heterocyclic compounds, showcasing their chemical versatility and reactivity (R. N. Singh, Poonam Rawat, S. Sahu, 2014).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of Schiff bases of diphenylamine derivatives, including compounds structurally related to (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide-d5, have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. This research highlights the potential of these compounds in developing new antimicrobial agents, with certain derivatives showing significant activity against various bacterial strains. The study suggests further antimicrobial evaluations against a broader variety of bacteria and fungi, emphasizing the compound's potential in medical applications beyond its psychoactive properties (Rohit Kumar, Sushil Kumar, & M. Khan, 2020).

Anticancer Potential of Related Compounds

Cinnamic acid and its derivatives, which share a functional resemblance to the acryloyl group present in (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide-d5, have been extensively studied for their anticancer properties. The review on cinnamic acid derivatives highlights their significant potential as traditional and synthetic antitumor agents, with a comprehensive literature compilation on the synthesis and biological evaluation of these compounds in anticancer research. This suggests a potential pathway for exploring the anticancer activities of related acryloyl-containing compounds, including (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide-d5 (P. De, M. Baltas, & F. Bedos-Belval, 2011).

Mechanism of Action

This compound has been observed to increase CREB-mediated gene expression through protein kinase A (PKA), Ca 2+ /calmodulin-dependent protein kinase II (CaMKII), and extracellular signal-regulated kinase (ERK) in CRE-GFP reporter cells . It exhibits antiaggregative, antioxidative, and neuroprotective effects mediated by the upregulation of CREB phosphorylation and its downstream brain-derived neurotrophic factor and BCL2 apoptosis regulator genes in A β -GFP- and Δ K280 tau RD -DsRed-expressing SH-SY5Y cells .

properties

IUPAC Name |

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-(1,1,2,2,2-pentadeuterioethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9+/i1D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWJJVRASIHSQS-CZIVGBDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC(=C1)C(=O)/C=C/N(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)

![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)

![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)

![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)